Introduction: The Strategic Importance of a Chiral Aminonitrile Precursor
Introduction: The Strategic Importance of a Chiral Aminonitrile Precursor
An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-tert-butyl 1-cyanoethylcarbamate
This guide provides a comprehensive technical overview of (R)-tert-butyl 1-cyanoethylcarbamate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, validated synthesis protocols, and strategic applications, moving beyond a simple recitation of facts to explain the causality behind its utility and the experimental choices made in its handling and synthesis.
(R)-tert-butyl 1-cyanoethylcarbamate (CAS No. 100927-09-1) is a specialized organic compound valued for its dual functionality: a nitrile group and a stereochemically defined amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and drug design, prized for its stability under a wide range of conditions and its clean, straightforward removal under mild acidic conditions.[2]
The true value of this molecule lies in its identity as a chiral α-aminonitrile. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, making (R)-tert-butyl 1-cyanoethylcarbamate a direct precursor to enantiomerically pure (R)-alanine derivatives and other valuable chiral synthons. Such chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, making this compound a critical starting material for asymmetric synthesis.
Core Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties is foundational to its effective use in the laboratory, informing decisions on storage, solvent selection, and reaction setup.
Physical and Chemical Data
The quantitative data for (R)-tert-butyl 1-cyanoethylcarbamate are summarized below. Where specific experimental data for the target compound is not publicly available, data from the parent compound, tert-butyl carbamate, is provided for context and estimation.
| Property | Value | Source |
| CAS Number | 100927-09-1 | [1][3] |
| Molecular Formula | C₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 105-109 °C (for tert-butyl carbamate) | - |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMSO) | - |
Safety and Handling
As a nitrile-containing compound, appropriate safety precautions are mandatory. The Globally Harmonized System (GHS) classifications highlight the primary hazards associated with this chemical.
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1] |
Core Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The expected signals for (R)-tert-butyl 1-cyanoethylcarbamate are detailed below.
| Proton (¹H) Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| -C(CH₃ )₃ (Boc) | ~1.4-1.5 | Singlet (s) | 9H | The strong singlet is the hallmark of the Boc-protecting group. |
| -CH(CH₃ ) | ~1.6 | Doublet (d) | 3H | This doublet arises from coupling to the adjacent methine proton. |
| -CH (CH₃) | ~4.6-4.8 | Quartet of doublets (qd) or multiplet (m) | 1H | Coupled to the methyl protons and the N-H proton. Its position indicates it's attached to two electronegative atoms (N and CN). |
| -NH | ~5.0-5.5 | Doublet (d) or broad singlet (br s) | 1H | The chemical shift is variable and the peak can be broad due to hydrogen bonding and exchange.[4] Coupling to the methine proton may be observed. |
| Carbon (¹³C) Environment | Expected Chemical Shift (δ, ppm) | Key Insights |
| -C (CH₃)₃ (Boc) | ~28 | Characteristic signal for the methyl carbons of the Boc group. |
| -C (CH₃)₃ (Boc) | ~81 | The quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen. |
| -CH(C H₃) | ~20 | Typical aliphatic methyl carbon signal. |
| -C H(CH₃) | ~40-45 | The stereocenter carbon, its shift influenced by the attached nitrogen and nitrile. |
| -C ≡N (Nitrile) | ~118-120 | A key diagnostic signal for the nitrile functional group. |
| C =O (Carbamate) | ~155 | The carbonyl carbon of the carbamate, a highly deshielded signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Key Insights |
| N-H Stretch (Carbamate) | ~3300-3400 | Medium, sharp | Indicates the presence of the N-H bond in the carbamate. |
| C-H Stretch (Aliphatic) | ~2850-3000 | Strong, sharp | Corresponds to the C-H bonds of the methyl and tert-butyl groups. |
| C≡N Stretch (Nitrile) | ~2240-2260 | Medium to weak, sharp | A highly diagnostic, though sometimes weak, peak for the nitrile group. |
| C=O Stretch (Carbamate) | ~1680-1710 | Strong, sharp | The prominent carbonyl absorption is a defining feature of the carbamate. |
| N-H Bend | ~1510-1540 | Medium | Often seen in secondary amides and carbamates. |
Synthesis Methodologies: A Tale of Two Strategies
The synthesis of chiral α-aminonitriles can be approached from multiple angles. We will detail two robust and field-proven strategies: a stereoretentive displacement reaction and an asymmetric Strecker synthesis.
Strategy 1: Stereoretentive Cyanide Displacement (Adapted Protocol)
This approach leverages a readily available chiral starting material, (R)-Alaninol, and converts it into the target aminonitrile. The key steps are Boc protection of the amine, activation of the primary alcohol (e.g., as a mesylate), and subsequent Sₙ2 displacement with a cyanide source. This method is advantageous as it preserves the stereochemistry of the starting material. The following protocol is adapted from a validated synthesis of a structurally analogous compound.[5]
Diagram 1: Synthesis via Stereoretentive Cyanide Displacement.
Detailed Experimental Protocol:
-
Step 1: Boc Protection of (R)-Alaninol:
-
To a stirred solution of (R)-Alaninol (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate, which can often be used without further purification.
-
-
Step 2: Mesylation of the Alcohol:
-
Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.
-
Upon completion, dilute with DCM and wash with cold water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mesylate. Causality: The alcohol is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.
-
-
Step 3: Sₙ2 Displacement with Cyanide:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate safety measures.
-
Dissolve the crude mesylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (3.0 eq) in one portion.
-
Heat the mixture to 45-50 °C and stir for 18 hours.[5]
-
Cool the reaction mixture to 0 °C and carefully quench by adding cold water.
-
Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-tert-butyl 1-cyanoethylcarbamate.
-
Strategy 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic multi-component reaction that forms an α-aminonitrile from an aldehyde, an amine, and a cyanide source.[6][7] To achieve enantioselectivity, a chiral amine or a chiral catalyst is employed. For our target, we can envision a pathway starting with acetaldehyde, using tert-butyl carbamate as the "amine" component (or a precursor), and a cyanide source, all mediated by a chiral catalyst.
Diagram 2: Conceptual Asymmetric Strecker Synthesis Workflow.
Conceptual Protocol:
The power of the Strecker synthesis lies in its convergence. A chiral catalyst, such as a thiourea or phosphoric acid derivative, would co-ordinate the imine intermediate formed in situ from acetaldehyde and the amine component. This creates a chiral environment, directing the nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the (R)-stereocenter. While specific conditions would require optimization, this strategy represents a highly efficient and atom-economical approach to the target molecule.[8]
Applications in Drug Development and Medicinal Chemistry
The utility of (R)-tert-butyl 1-cyanoethylcarbamate is realized when it is transformed into more complex molecular architectures for drug discovery.
-
Synthesis of Chiral α-Amino Acids: Acidic hydrolysis of the nitrile group, typically followed by deprotection of the Boc group, provides a direct route to optically pure (R)-Alanine.
-
Synthesis of Chiral 1,2-Diamines: Reduction of the nitrile group (e.g., using LiAlH₄, H₂/Raney Ni) yields the corresponding chiral 1,2-diaminopropane derivative. This N-Boc-(R)-1,2-diaminopropane is a valuable building block for synthesizing ligands, catalysts, and complex drug molecules.
-
Pharmaceutical Intermediate: Carbamate-protected chiral intermediates are critical in the multi-step synthesis of modern pharmaceuticals. For instance, a structurally related carbamate derivative is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[9] This highlights the role of such building blocks in constructing the core of bioactive molecules.
Conclusion
(R)-tert-butyl 1-cyanoethylcarbamate is more than a simple chemical; it is a strategic tool for the efficient construction of stereochemically complex molecules. Its robust Boc-protecting group and versatile nitrile functionality provide medicinal chemists with a reliable and predictable building block. A deep understanding of its properties, handling requirements, and synthetic access, as detailed in this guide, empowers researchers to fully leverage its potential in the discovery and development of next-generation therapeutics.
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